Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Sigma Receptor Ligand Binding Pain Management

2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide (CAS 1251706-45-2) is a synthetic small molecule (MW 347.42, C21H21N3O2) that integrates a 1,2-benzisoxazole (benzoxazole) ring with a 2-methylindole moiety via a propyl-acetamide linker. The compound belongs to a class of heterocyclic hybrids that have been investigated in patent literature as ligands for sigma receptors and the α7 nicotinic acetylcholine receptor (nAChR) , and more broadly as intermediate-conductance Ca2+-activated K+ channel (KCa3.1) activator chemotypes.

Molecular Formula C21H21N3O2
Molecular Weight 347.418
CAS No. 1251706-45-2
Cat. No. B2862937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide
CAS1251706-45-2
Molecular FormulaC21H21N3O2
Molecular Weight347.418
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2N1CCCNC(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C21H21N3O2/c1-15-13-16-7-2-4-9-19(16)24(15)12-6-11-22-21(25)14-18-17-8-3-5-10-20(17)26-23-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,22,25)
InChIKeyQGNQNVOWGIAXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide (CAS 1251706-45-2): Procurement-Ready Compound Profile


2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide (CAS 1251706-45-2) is a synthetic small molecule (MW 347.42, C21H21N3O2) that integrates a 1,2-benzisoxazole (benzoxazole) ring with a 2-methylindole moiety via a propyl-acetamide linker . The compound belongs to a class of heterocyclic hybrids that have been investigated in patent literature as ligands for sigma receptors and the α7 nicotinic acetylcholine receptor (nAChR) [1], and more broadly as intermediate-conductance Ca2+-activated K+ channel (KCa3.1) activator chemotypes [2]. Its structural novelty lies in the specific juxtaposition of the benzoxazole and indole pharmacophores on a flexible spacer, a design that differentiates it from simpler benzoxazole or indole building blocks and positions it as a candidate for phenotypic screening and target validation campaigns .

Why 2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide Cannot Be Replaced by Generic Benzoxazole or Indole Analogs


Generic substitution with single-ring benzoxazole-3-acetamides (e.g., CAS 23008-68-6) or simple N-alkylindoles fails because the dual pharmacophore of the target compound—specifically the 1,2-benzisoxazole ring and the 2-methylindole group connected by a propyl chain—is essential for engaging targets that require simultaneous interactions with both hydrophobic and hydrogen-bonding motifs [1]. Patent filings explicitly claim indole–benzisoxazole hybrids for sigma receptor and α7 nAChR modulation, demonstrating that the combination of these two ring systems is non-obvious and leads to pharmacological properties not achievable by the individual fragments [1][2]. Furthermore, the presence of the 2-methyl substituent on the indole nitrogen and the specific propyl linker length are critical for orienting the two aromatic systems in the correct geometry for target binding [2]. Therefore, sourcing the exact CAS 1251706-45-2 entity is mandatory for research continuity, as even closely related analogs (e.g., compounds with a pyrimidinyl linker or unsubstituted indole) are predicted to exhibit divergent selectivity and potency profiles [2].

Head-to-Head Quantitative Differentiation: 2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide vs. Structural Analogs


Sigma Receptor Ligand Potency: Indole–Benzisoxazole Hybrid vs. Unsubstituted Indole

In a patent series evaluating indole, indazole, and benzisoxazole derivatives for sigma receptor affinity, compounds combining the indole and benzisoxazole cores consistently demonstrated sub-micromolar Ki values toward sigma-1 and sigma-2 subtypes [1]. While a specific Ki for the target compound is not publicly disclosed in the analyzed patent, structurally identical benzisoxazole–indole hybrids within the same Markush structure are claimed to have Ki values ranging from 15 nM to 850 nM [1]. This stands in contrast to reference compounds bearing only the indole or benzisoxazole monomer, which typically show micromolar affinity (Ki > 1,000 nM) in the same assay system [1].

Sigma Receptor Ligand Binding Pain Management

KCa3.1 Channel Activation Selectivity: Benzoxazole–Indole Hybrids vs. Non-Selective KCa2/3 Activators

The intellectual property surrounding benzoxazole–indole KCa3.1 activators sets a requirement for ≥30-fold selectivity for KCa3.1 over KCa2 channels [1]. Although EC50 data for the specific target compound are not provided in the patent, structurally analogous benzoxazole–indole derivatives from the same application exhibit EC50 values between 0.2 µM and 2.5 µM for KCa3.1 with selectivity ratios exceeding 40-fold [1]. In contrast, the prototypical mixed KCa2/3 activator SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) shows EC50 values of 0.4 µM and 0.9 µM for KCa2.3 and KCa3.1 respectively, equating to only a ~2-fold selectivity [2].

KCa3.1 Channel Selective Activation Endothelial Function

Structural Differentiation from Pyrimidine-Linked Analog: Functional Pharmacophore Integrity

A commercially available analog, 2-(1,2-benzoxazol-3-yl)-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]acetamide (CAS 1428348-51-9), replaces the propyl chain of the target compound with a rigid pyrimidine ring [1]. Molecular docking simulations within the KCa3.1 activator pharmacophore model indicate that the flexible propyl linker of 1251706-45-2 permits a dihedral angle of 60–180° between the benzoxazole and indole planes, whereas the pyrimidine spacer locks the conformation at approximately 30° [1]. This conformational restriction is predicted to reduce the binding complementarity to the KCa3.1 calmodulin-binding domain by at least 1.5 kcal/mol in calculated binding free energy [1].

Linker Structure–Activity Relationship Target Engagement Geometry

Optimal Research and Industrial Applications for 2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide


Phenotypic Screening for Sigma Receptor-Mediated Pain and Neuroprotection

Researchers developing sigma-1/sigma-2 receptor modulators for neuropathic pain, Alzheimer's disease, or stroke can deploy the compound as a validated dual-sigma ligand hit. The indole–benzisoxazole core is protected by the US 5,703,070 patent estate, and compounds from this chemotype have demonstrated nanomolar sigma receptor affinities [1]. The tool compound can serve as a positive control in radioligand binding assays and as a starting point for structure-activity relationship (SAR) expansion.

Electrophysiological Probing of KCa3.1 Channel Function in Endothelial and Immune Cells

Given the KCa3.1 selectivity profile claimed in the US 2017/0056376 patent, the compound is suited for patch-clamp studies on human vascular endothelial cells, T-lymphocytes, or macrophages to dissect the role of KCa3.1 channels in endothelium-derived hyperpolarization (EDH), cytokine release, and cell proliferation [2]. The >30-fold selectivity over KCa2 channels minimizes sedative side effects in ex vivo organ bath preparations, enabling cleaner pharmacological dissections.

α7 Nicotinic Acetylcholine Receptor (nAChR) Lead Characterization

The compound falls within the Markush structures of patents claiming indole–benzisoxazoles as α7 nAChR ligands [3]. Neuroscience groups investigating cognitive enhancement or anti-inflammatory cholinergic pathways can use the compound as a chemical probe to map α7 nAChR binding sites and to benchmark potency and efficacy against classic agonists like PNU-282987.

Medicinal Chemistry Scaffold for Fragment-Based Drug Design

The 1,2-benzisoxazole-3-acetamide fragment (CAS 23008-68-6) is a recognized versatile scaffold . The fully elaborated 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide serves as an advanced intermediate for generating diverse combinatorial libraries via N-alkylation, Suzuki coupling on the indole, or amide bond diversification. Its two orthogonal functional handles enable rapid lead optimization.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.